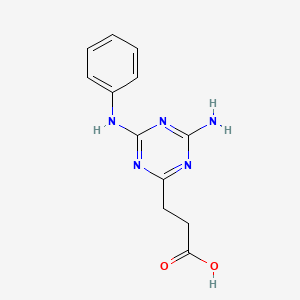
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid involves the reaction of 4-amino-6-anilino-1,3,5-triazine with propanoic acid under specific conditions . The reaction typically requires an acid-captor such as DIPEA (N,N-diisopropylethylamine) to facilitate the process . The synthetic method is advantageous due to its mild conditions and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid undergoes various types of chemical reactions, including substitution reactions. For instance, the chloride ion in the compound can be replaced with morpholine in a dioxane/water solvent mixture using sodium carbonate as a base . This reaction is typically carried out at temperatures between 70-80°C . The major products formed from these reactions include derivatives with different substituents on the triazine ring .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used in proteomics research to study protein interactions and functions . Additionally, it has been evaluated for its antimicrobial activity against various bacteria and fungi . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in biochemical research .
Mechanism of Action
The mechanism of action of 3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound’s triazine core allows it to bind to proteins and other biomolecules, thereby affecting their function . The exact pathways involved in its mechanism of action are still under investigation, but it is known to exert its effects through binding interactions with target molecules .
Comparison with Similar Compounds
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid is unique due to its specific structure and functional groups. Similar compounds include 4,6-dichloro-1,3,5-triazin-2-amine and 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine . These compounds share the triazine core but differ in their substituents, which can affect their chemical properties and applications . The presence of the propanoic acid group in this compound distinguishes it from other triazine derivatives and contributes to its unique reactivity and applications .
Properties
CAS No. |
91719-85-6 |
|---|---|
Molecular Formula |
C12H13N5O2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
3-(4-amino-6-anilino-1,3,5-triazin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13N5O2/c13-11-15-9(6-7-10(18)19)16-12(17-11)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,18,19)(H3,13,14,15,16,17) |
InChI Key |
YHFYRDPSKOMPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



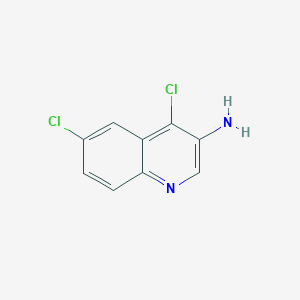
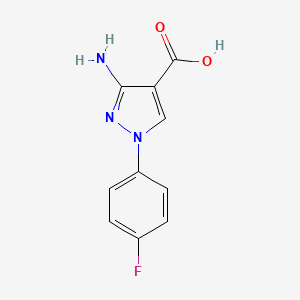

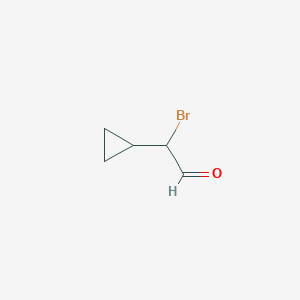

![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
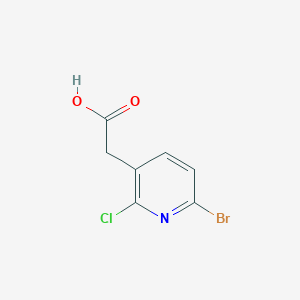
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
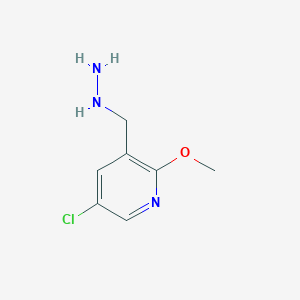
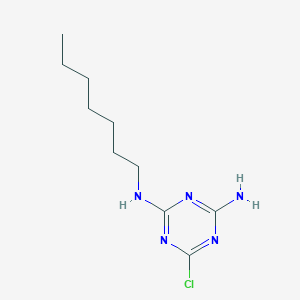
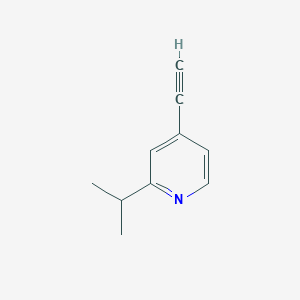
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
